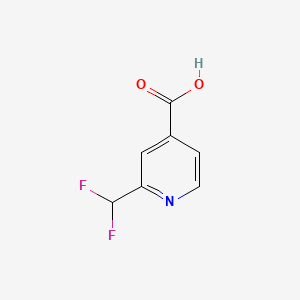

2-(Difluoromethyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLKYGVQHXXTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729353 | |

| Record name | 2-(Difluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256818-14-0 | |

| Record name | 2-(Difluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethyl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethyl)isonicotinic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-(difluoromethyl)isonicotinic acid, a crucial building block in medicinal chemistry and drug discovery. The unique physicochemical properties imparted by the difluoromethyl group, such as increased metabolic stability and altered acidity, make this moiety highly desirable in the design of novel therapeutic agents. This document outlines two core synthetic strategies, presenting detailed experimental protocols, quantitative data for key transformations, and workflow visualizations to facilitate practical application in a research and development setting.

Introduction

The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design. The difluoromethyl group (CHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This compound and its derivatives are valuable synthons for accessing a wide range of biologically active molecules. This guide focuses on practical and accessible methods for their preparation.

Synthetic Strategies

Two primary retrosynthetic approaches for the synthesis of this compound are presented:

-

Route A: Oxidation of a Precursor Aldehyde. This is a direct and efficient route starting from the commercially available 2-(difluoromethyl)isonicotinaldehyde.

-

Route B: Multi-step Synthesis from a Halopyridine. This pathway offers flexibility and is suitable when the aldehyde precursor is unavailable. It involves the introduction of the difluoromethyl group onto a pyridine scaffold followed by oxidation of a methyl group at the 4-position.

Route A: Synthesis via Oxidation of 2-(Difluoromethyl)isonicotinaldehyde

This approach leverages the straightforward oxidation of an aldehyde to a carboxylic acid. The starting material, 2-(difluoromethyl)isonicotinaldehyde, is commercially available, making this a convenient and efficient method.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

-

2-(Difluoromethyl)isonicotinaldehyde (1.0 equiv)

-

Potassium permanganate (KMnO₄) (2.0-3.0 equiv)

-

Water

-

Acetone (optional, as co-solvent)

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

-

Sodium bisulfite (NaHSO₃) or Oxalic acid for quenching excess KMnO₄

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

-

A solution of 2-(difluoromethyl)isonicotinaldehyde (e.g., 10 mmol) in water (and optionally, a minimal amount of acetone to aid solubility) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

The solution is cooled in an ice bath to 0-5 °C.

-

Potassium permanganate (e.g., 20-30 mmol) is added portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will turn deep purple and then form a brown precipitate of manganese dioxide (MnO₂).

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

The reaction is then cooled again in an ice bath, and the excess potassium permanganate is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite or oxalic acid until the purple color disappears.

-

The resulting suspension is filtered through a pad of celite to remove the manganese dioxide precipitate. The filter cake is washed with water.

-

The pH of the filtrate is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4 for pyridine carboxylic acids) using dilute sulfuric acid or hydrochloric acid. This will cause the product to precipitate.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Quantitative Data for Aldehyde Oxidation

| Oxidizing Agent | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| Potassium Permanganate | Pyridine-4-carbaldehyde | Water/Pyridine | 25-100 | 2-6 | 70-90 | [1][2][3] |

| Jones Reagent (CrO₃/H₂SO₄) | Benzaldehyde | Acetone | 0-25 | 0.5-2 | 75-90 | [4] |

| Pinnick Oxidation (NaClO₂) | Aromatic Aldehydes | t-BuOH/H₂O | 25 | 4-14 | 70-95 | [4] |

Workflow Diagram for Route A

Caption: Oxidation of 2-(difluoromethyl)isonicotinaldehyde.

Route B: Multi-step Synthesis from 2-Chloro-4-methylpyridine

This pathway provides an alternative for the synthesis of this compound from a more fundamental starting material. It involves two key transformations: the introduction of the difluoromethyl group and the subsequent oxidation of the methyl group.

Step 1: Difluoromethylation of 2-Chloro-4-methylpyridine

The introduction of the difluoromethyl group can be achieved via a radical reaction using a suitable difluoromethylating agent.

Experimental Protocol: Difluoromethylation with TMSCF₂H

Materials:

-

2-Chloro-4-methylpyridine (1.0 equiv)[5]

-

(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5-2.0 equiv)

-

Silver(I) nitrate (AgNO₃) or other suitable initiator (e.g., dibenzoyl peroxide)

-

Potassium persulfate (K₂S₂O₈) or other oxidant

-

Acetonitrile or Dichloromethane as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-4-methylpyridine (e.g., 10 mmol) in acetonitrile, TMSCF₂H (e.g., 15-20 mmol) is added.

-

An initiator, such as silver(I) nitrate (e.g., 0.1-0.2 equiv), and an oxidant, like potassium persulfate (e.g., 2.0-3.0 equiv), are added to the mixture.

-

The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for several hours (e.g., 12-24 h) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by GC-MS or TLC.

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-chloro-4-methyl-3-(difluoromethyl)pyridine and other isomers. Note: The regioselectivity of this reaction may vary, and separation of isomers might be necessary.

Step 2: Oxidation of 2-(Difluoromethyl)-4-methylpyridine

The methyl group at the 4-position of the difluoromethylated pyridine is then oxidized to a carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

-

2-(Difluoromethyl)-4-methylpyridine (from Step 1) (1.0 equiv)

-

Potassium permanganate (KMnO₄) (3.0-4.0 equiv)

-

Water

-

Sulfuric acid (H₂SO₄) for acidification

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

2-(Difluoromethyl)-4-methylpyridine is suspended in water.

-

The mixture is heated to reflux (approximately 100 °C).

-

Potassium permanganate is added portion-wise over 1-2 hours. The reaction is refluxed for an additional 4-8 hours.

-

After cooling to room temperature, the excess permanganate is destroyed by the addition of sodium bisulfite.

-

The manganese dioxide is removed by filtration through celite.

-

The filtrate is acidified with concentrated sulfuric acid to a pH of 3-4, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried to give this compound.

Quantitative Data for Route B

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| Difluoromethylation | TMSCF₂H, AgNO₃, K₂S₂O₈ | Acetonitrile | 60-80 | 12-24 | 40-60 | [6][7] |

| Oxidation | KMnO₄, H₂O | Water | 100 (reflux) | 6-10 | 60-80 | [1][2][3] |

Workflow Diagram for Route B

Caption: Multi-step synthesis of the target molecule.

Synthesis of Derivatives

The synthesis of derivatives of this compound, such as esters and amides, can be readily achieved using standard organic chemistry transformations.

Esterification

This compound can be converted to its corresponding esters via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to the acyl chloride followed by reaction with an alcohol.

Amidation

Amides can be prepared by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC, or HATU) followed by the addition of the desired amine, or by converting the acid to its acyl chloride and reacting it with an amine.

Logical Relationship Diagram for Derivative Synthesis

Caption: Pathways to key derivatives.

Conclusion

This guide has detailed two robust synthetic routes to this compound, a compound of significant interest to the pharmaceutical and agrochemical industries. Route A, the oxidation of a commercially available aldehyde, offers a direct and high-yielding approach. Route B, a multi-step synthesis, provides greater flexibility from a simpler starting material. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel fluorinated molecules. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

References

- 1. Potassium Permanganate [commonorganicchemistry.com]

- 2. KMnO4-Mediated Oxidation as a Continuous Flow Process [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-4-methylpyridine 98 3678-62-4 [sigmaaldrich.com]

- 6. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-(Difluoromethyl)isonicotinic Acid Derivatives: A Field in Nascent Stage of Exploration

Despite the growing interest in fluorine-containing motifs in medicinal chemistry, a comprehensive body of research detailing the biological activities of 2-(difluoromethyl)isonicotinic acid derivatives remains notably absent from publicly accessible scientific literature. While isonicotinic acid and its various other derivatives have been extensively studied for a wide range of therapeutic applications, including antimicrobial and anti-inflammatory roles, the specific introduction of a difluoromethyl group at the 2-position of the isonicotinic acid scaffold appears to be a largely unexplored area of research. Consequently, a detailed technical guide with extensive quantitative data, experimental protocols, and defined signaling pathways for this specific class of compounds cannot be constructed at this time.

The difluoromethyl group is a valuable pharmacophore in drug design, often introduced to modulate the physicochemical and pharmacological properties of a lead compound. It can act as a bioisostere for hydroxyl or thiol groups, influence lipophilicity and metabolic stability, and participate in hydrogen bonding interactions, thereby potentially enhancing the binding affinity and selectivity of a molecule for its biological target.

While direct studies on this compound derivatives are scarce, research on structurally related compounds offers some insights into their potential therapeutic applications. For instance, derivatives of isonicotinic acid have shown promise as inhibitors of various enzymes and as agents targeting specific signaling pathways. Furthermore, other classes of compounds incorporating a difluoromethyl group have been successfully developed as potent and selective inhibitors of enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COXs).

One tangentially related compound, 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), has been identified as a potent inhibitor of phosphoinositide 3-kinase α (PI3Kα). However, it is important to note that this molecule is a benzimidazole derivative and not a direct derivative of isonicotinic acid.

The lack of available data highlights a significant gap in the current medicinal chemistry landscape and presents a compelling opportunity for future research. The synthesis and biological evaluation of a library of this compound derivatives could uncover novel compounds with valuable therapeutic properties. Future investigations could explore their potential as:

-

Enzyme Inhibitors: Targeting kinases, proteases, or other enzymes implicated in disease.

-

Anticancer Agents: Investigating their cytotoxic or cytostatic effects on various cancer cell lines.

-

Anti-inflammatory Agents: Assessing their ability to modulate inflammatory pathways.

-

Antimicrobial Agents: Screening for activity against a range of bacterial and fungal pathogens.

To facilitate such future research, the development of robust synthetic routes to this compound and its derivatives would be a critical first step. Subsequent in-depth biological characterization, including the determination of quantitative measures of activity (e.g., IC50, EC50 values), elucidation of mechanisms of action, and identification of relevant signaling pathways, will be essential to unlock the therapeutic potential of this novel class of compounds.

The Rise of a Versatile Scaffold: A Technical Guide to 2-(Difluoromethyl)isonicotinic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual challenge in the pharmaceutical industry, demanding the exploration of innovative molecular scaffolds that offer unique physicochemical properties and biological activities. Among the emerging players, 2-(difluoromethyl)isonicotinic acid has garnered significant attention as a versatile core structure in the design of new drugs. Its unique electronic properties, conferred by the difluoromethyl group, make it a valuable building block for developing potent and selective inhibitors for a range of therapeutic targets, from neurodegenerative diseases to fungal infections. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives.

Chemical Properties and Synthesis

This compound, also known as 2-(difluoromethyl)pyridine-4-carboxylic acid, is a heterocyclic compound with the molecular formula C7H5F2NO2.[1] The presence of the difluoromethyl group at the 2-position of the pyridine ring significantly influences its electronic and lipophilic character, making it an attractive moiety for medicinal chemists. This group can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds with biological targets.

Experimental Protocol: Proposed Synthesis of this compound

This proposed synthesis is based on analogous reactions for the preparation of substituted nicotinic and isonicotinic acids.

Step 1: Synthesis of 2-Chloro-4-methylpyridine

A common starting material for the synthesis of substituted pyridines is a commercially available lutidine derivative. For instance, 2,4-lutidine can be chlorinated at the 2-position.

Step 2: Oxidation to 2-Chloroisonicotinic Acid

The methyl group at the 4-position of 2-chloro-4-methylpyridine can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO4) or nitric acid.

Step 3: Difluoromethylation

The introduction of the difluoromethyl group at the 2-position is the key step. This can be achieved through a nucleophilic substitution reaction on 2-chloroisonicotinic acid. A common difluoromethylating agent is fluoroform (CHF3) in the presence of a strong base. Alternatively, reagents like diethyl (bromodifluoromethyl)phosphonate can be employed.

Workflow for the Proposed Synthesis

Therapeutic Applications and Mechanism of Action

The primary therapeutic interest in the this compound scaffold lies in its potential as an inhibitor of kynurenine 3-monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, which is the main route for tryptophan metabolism.

The Kynurenine Pathway and its Role in Neurodegeneration

The kynurenine pathway plays a dual role in the central nervous system. Under normal physiological conditions, it is involved in the production of NAD+. However, under neuroinflammatory conditions, the pathway can become dysregulated, leading to an overproduction of neurotoxic metabolites, such as quinolinic acid (QUIN), and a decrease in the production of the neuroprotective metabolite, kynurenic acid (KYNA). This imbalance is implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.

KMO is a key enzyme at a branch point of this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin QUIN. By inhibiting KMO, the metabolic flux can be shifted towards the production of the neuroprotective KYNA.

Signaling Pathway of Kynurenine Metabolism

Quantitative Data on Biological Activity

While extensive quantitative data for a series of this compound derivatives as KMO inhibitors is not yet widely published, research on structurally related compounds provides valuable insights into the potential of this scaffold. A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which also target a key metabolic enzyme (succinate dehydrogenase in fungi), demonstrates the potent biological activity that can be achieved with the inclusion of a difluoromethyl group.

Table 1: Antifungal Activity of Selected 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

| Compound | R group | Gibberella zeae (MIC, µg/mL) | Sclerotinia sclerotiorum (MIC, µg/mL) | Botrytis cinerea (MIC, µg/mL) |

| 9a | 2-methylphenyl | >50 | 25 | 12.5 |

| 9b | 2-chlorophenyl | 12.5 | 6.25 | 6.25 |

| 9m | 2-(5-bromo-1H-indazol-1-yl)phenyl | 0.78 | 0.39 | 0.39 |

| Boscalid | (standard) | 3.13 | 1.56 | 1.56 |

Data adapted from a study on related pyrazole carboxamides as potential fungicides.

The data in Table 1 clearly indicates that the difluoromethyl-containing scaffold can be elaborated to produce compounds with potent antifungal activity, in some cases exceeding that of the commercial standard, boscalid. This suggests that derivatives of this compound could exhibit similarly potent inhibitory activity against their intended targets.

Experimental Protocols for Biological Assays

To assess the therapeutic potential of novel compounds based on the this compound scaffold, robust and reproducible biological assays are essential.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening assay kits.

Objective: To determine the in vitro inhibitory activity of test compounds against human KMO.

Principle: The assay measures the decrease in NADPH concentration, which is consumed during the KMO-catalyzed hydroxylation of L-kynurenine. The change in NADPH absorbance at 340 nm is inversely proportional to KMO activity.

Materials:

-

Recombinant human KMO enzyme

-

KMO assay buffer

-

NADPH

-

L-Kynurenine

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of the test compounds in KMO assay buffer. The final DMSO concentration should not exceed 1%.

-

Add 50 µL of the diluted KMO enzyme to each well of the microplate.

-

Add 10 µL of the test compound solution or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 40 µL of a substrate mixture containing NADPH and L-Kynurenine.

-

Immediately measure the absorbance at 340 nm at time zero.

-

Incubate the plate at 37°C for 30-60 minutes, measuring the absorbance at 340 nm every 5-10 minutes.

-

Calculate the rate of NADPH consumption for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of KMO inhibition against the logarithm of the test compound concentration.

Workflow for KMO Inhibition Assay

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against pathogenic fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Fungal isolates

-

RPMI-1640 medium

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

-

Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microplate.

-

Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration that shows no visible growth or a significant reduction in turbidity compared to the growth control.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for this compound derivatives as KMO inhibitors is yet to be published, some general principles can be inferred from related scaffolds. For amide derivatives, the nature of the amine component is crucial for potency and selectivity. Aromatic and heteroaromatic amines often provide opportunities for additional interactions with the enzyme's active site. The substitution pattern on these aromatic rings can be systematically varied to probe for optimal binding. For instance, the introduction of halogen atoms or other functional groups can modulate lipophilicity, electronic properties, and steric interactions, all of which can significantly impact biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique chemical properties and its potential to target key enzymes like KMO in neurodegenerative diseases and other metabolic pathways make it a valuable tool in the drug discovery arsenal. Further research is needed to fully elucidate the synthetic routes to this scaffold and to explore the structure-activity relationships of its derivatives against a range of biological targets. The development of potent and selective inhibitors based on this core structure could lead to new and effective treatments for a variety of diseases.

References

Spectroscopic Characterization of 2-(Difluoromethyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(difluoromethyl)isonicotinic acid, a key building block in medicinal chemistry and drug discovery. The document details the expected data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided for each technique to ensure reproducibility. Furthermore, this guide includes a hypothetical signaling pathway to illustrate a potential mechanism of action for derivatives of this compound, aiding in the conceptualization of its role in drug development. All data is presented in a clear and concise format, with quantitative information summarized in tables and logical workflows visualized using diagrams.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in the pharmaceutical industry. The incorporation of a difluoromethyl group into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. As such, a thorough spectroscopic characterization of this molecule is paramount for its quality control, reaction monitoring, and for elucidating its structure-activity relationships in drug design. This guide serves as a detailed reference for the analytical techniques employed in the characterization of this compound.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | d | ~5.0 | H-6 |

| ~8.10 | s | - | H-3 |

| ~7.90 | d | ~5.0 | H-5 |

| ~6.80 | t | ~54.0 | -CHF₂ |

| ~13.5 | br s | - | -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | -COOH |

| ~152.0 | C-2 |

| ~150.0 | C-6 |

| ~140.0 | C-4 |

| ~125.0 | C-5 |

| ~122.0 | C-3 |

| ~115.0 (t) | -CHF₂ |

Solvent: DMSO-d₆. The carbon of the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110.0 | d | ~54.0 | -CHF₂ |

Reference: CFCl₃. The fluorine signal is expected to be a doublet due to coupling with the proton of the difluoromethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are presented in Table 4.

Table 4: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (carboxylic acid) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium | C=C and C=N stretching (pyridine ring) |

| 1300-1200 | Strong | C-O stretch (carboxylic acid) |

| 1200-1000 | Strong | C-F stretch |

| 950-900 | Broad | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₅F₂NO₂), the expected molecular weight is approximately 173.03 g/mol .

Table 5: Predicted Mass Spectrometry Data (ESI+) for this compound

| m/z | Interpretation |

| 174.03 | [M+H]⁺ |

| 156.02 | [M+H - H₂O]⁺ |

| 128.03 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The pyridine ring and the carboxylic acid group are the principal chromophores.

Table 6: Predicted UV-Vis Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |

| ~220 | ~8000 | Methanol | π → π* transition |

| ~265 | ~3000 | Methanol | n → π* transition |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1][2][3][4][5] Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[1][3]

-

Instrument Setup : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition : Lock and shim the magnetic field to ensure homogeneity. Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

Data Processing : Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy

-

Sample Preparation (ATR Method) : Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.[6][7][8] Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]

-

Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, collect the spectrum of the sample.

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI)

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. depts.washington.edu [depts.washington.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. organomation.com [organomation.com]

- 5. scribd.com [scribd.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(Difluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(difluoromethyl)isonicotinic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds. This includes 2-(difluoromethyl)pyridine for the substituted pyridine core and isonicotinic acid for the carboxylated pyridine ring system. The presented data, including chemical shifts and carbon-fluorine coupling constants, serves as a robust reference for researchers working with this and similar fluorinated heterocyclic compounds.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data for this compound is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal TMS (tetramethylsilane) signal. The carbon-fluorine coupling constants (JCF) are reported in Hertz (Hz).

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) | Predicted ⁿJCF (Hz) |

| C2 | 155 - 160 | t | - | ~30 |

| C3 | 120 - 125 | d | - | ~5 |

| C4 | 140 - 145 | s | - | - |

| C5 | 125 - 130 | d | - | ~20 |

| C6 | 150 - 155 | d | - | ~5 |

| -COOH | 165 - 170 | s | - | - |

| -CHF₂ | 115 - 120 | t | ~240 | - |

Note: The chemical shifts and coupling constants are estimations derived from data for 2-(difluoromethyl)pyridine and isonicotinic acid. Actual experimental values may vary based on solvent and other experimental conditions.

Structural and Spectral Correlation

The structure of this compound with the numbering of carbon atoms is presented below. This numbering is used for the assignment of the predicted chemical shifts in Table 1.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound, based on general procedures for fluorinated heterocyclic compounds.

1. Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH indicator). The choice of solvent can influence chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for ¹³C frequency.

-

Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse sequence). For simplified spectra, a double-decoupling experiment (¹H and ¹⁹F) may be employed if the hardware is available.

-

Spectral Width (SW): Approximately 250 ppm (e.g., -10 to 240 ppm) to ensure all carbon signals, including the carbonyl carbon, are observed.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the difluoromethyl carbon to ensure full relaxation and accurate integration (if desired).

-

Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio. ¹³C is an insensitive nucleus, and fluorinated carbons can have their signals split, reducing peak height.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks if quantitative analysis is required, although caution is advised due to potential NOE variations and differing relaxation times.

Experimental Workflow

The general workflow for acquiring and analyzing the ¹³C NMR data is illustrated in the following diagram.

Caption: General workflow for ¹³C NMR spectroscopy.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a comprehensive protocol for its experimental determination. Researchers can use this information to aid in the identification, characterization, and quality control of this and related fluorinated compounds in their drug discovery and development pipelines.

Mass Spectrometry of 2-(difluoromethyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(difluoromethyl)isonicotinic acid. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents predicted fragmentation patterns and corresponding mass-to-charge ratios (m/z) based on established principles of mass spectrometry. Detailed experimental protocols for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) are also provided to facilitate the development of analytical methods for this and structurally related compounds.

Predicted Mass Spectra Data

The mass spectral data for this compound (Molecular Formula: C₇H₅F₂NO₂, Molecular Weight: 173.12 g/mol ) are predicted for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.[1] EI is a hard ionization technique that typically induces extensive fragmentation, providing structural information.[2] ESI is a soft ionization method, often resulting in the observation of the intact molecular ion or a protonated/deprotonated molecule with minimal fragmentation in the initial mass spectrum.[3][4][5]

Predicted Electron Ionization (EI) Mass Spectrum

Under electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 173. Subsequent fragmentation is predicted to involve losses of small, stable neutral molecules and radicals. The fragmentation of carboxylic acids under EI often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[6]

| Predicted m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion | Proposed Neutral Loss |

| 173 | 40 | [C₇H₅F₂NO₂]⁺˙ | - |

| 156 | 30 | [C₇H₄F₂NO]⁺ | OH |

| 128 | 100 | [C₆H₄F₂N]⁺ | COOH |

| 122 | 15 | [C₇H₅F₂N]⁺˙ | O |

| 108 | 25 | [C₅H₃FN]⁺ | HF, CO |

| 78 | 50 | [C₅H₄N]⁺ | CHF₂, CO |

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrum (MS/MS)

For ESI, analysis would typically be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 174 would be the precursor ion for tandem mass spectrometry (MS/MS). In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 172 would be selected. The fragmentation in ESI-MS/MS is induced by collision-induced dissociation (CID).

Positive Ion Mode ([M+H]⁺ at m/z 174)

| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Relative Intensity (%) | Proposed Neutral Loss |

| 174 | 156 | 100 | H₂O |

| 174 | 128 | 60 | H₂O, CO |

| 174 | 109 | 20 | H₂O, CO, F |

Negative Ion Mode ([M-H]⁻ at m/z 172)

| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Relative Intensity (%) | Proposed Neutral Loss |

| 172 | 127 | 100 | CO₂H |

| 172 | 107 | 45 | CO₂H, HF |

Predicted Fragmentation Pathways

The structural features of this compound, namely the pyridine ring, the carboxylic acid group, and the difluoromethyl group, will dictate its fragmentation behavior.

Electron Ionization (EI) Fragmentation

In EI-MS, the initial ionization event forms a radical cation (M⁺˙). The primary fragmentation pathways for carboxylic acids involve α-cleavage, leading to the loss of the hydroxyl radical or the entire carboxyl group.[6] The difluoromethyl group can also be lost.

Caption: Predicted EI fragmentation pathway.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS/MS, the protonated molecule [M+H]⁺ readily loses water (H₂O). Further fragmentation can involve the loss of carbon monoxide (CO). In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to readily lose the carboxyl group as CO₂H.

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocols

The following is a representative protocol for the analysis of this compound by LC-MS. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards.

-

Sample Extraction (from a biological matrix): a. To 100 µL of the sample (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative ion modes.

-

Scan Mode: Full scan for initial investigation and product ion scan for MS/MS fragmentation.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Experimental and Analytical Workflow

The overall process for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis.

Caption: General workflow for LC-MS analysis.

References

- 1. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [amp.chemicalbook.com]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectrum of 2-(difluoromethyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-(difluoromethyl)isonicotinic acid, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing key spectral data and a foundational understanding of its molecular vibrations.

Molecular Structure and Functional Groups

This compound is a derivative of isonicotinic acid, which is a form of vitamin B3 (niacin). The structure is characterized by a pyridine ring, a carboxylic acid group, and a difluoromethyl group. These functional groups give rise to a unique infrared spectrum that can be used for identification and characterization.

Chemical Structure:

Caption: Molecular structure of this compound.

Infrared Spectral Data

The following table summarizes the characteristic infrared absorption bands for this compound. These assignments are based on the typical vibrational frequencies of the constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1485 | Medium | C=C and C=N stretching (Pyridine ring) |

| 1300-1200 | Medium | C-O stretch (Carboxylic acid) |

| 1200-1000 | Strong | C-F stretch (Difluoromethyl group) |

| ~940 | Broad, Medium | O-H bend (Carboxylic acid dimer) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The acquisition of the IR spectrum for this compound can be performed using the following standard protocol.

Workflow for FTIR Analysis:

Caption: Standard workflow for obtaining an FTIR spectrum using the KBr pellet method.

Detailed Steps:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount (approximately 1-2 mg) of this compound and spectroscopic grade potassium bromide (KBr) to remove any residual water.

-

In an agate mortar, grind the this compound with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder. This will be subtracted from the sample spectrum.

-

Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform a baseline correction to ensure a flat baseline.

-

Identify and label the peak positions (in cm⁻¹) of the significant absorption bands.

-

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by several key features:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This is characteristic of the O-H stretching vibration of a carboxylic acid that has formed a hydrogen-bonded dimer.

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group.

-

Aromatic Ring Stretches: Medium intensity bands around 1600 cm⁻¹ and 1485 cm⁻¹ are attributed to the C=C and C=N stretching vibrations within the pyridine ring.

-

C-F Stretches: The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorption bands in the 1200-1000 cm⁻¹ region. Due to the presence of two fluorine atoms, this may appear as a complex set of bands.

-

O-H Bend: A broad, medium intensity band around 940 cm⁻¹ is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid.

Logical Relationship for Spectral Interpretation

The process of interpreting an IR spectrum involves a logical flow from the observed peaks to the identification of the compound's structure.

Caption: Logical workflow for the interpretation of an infrared spectrum.

This guide provides a foundational understanding of the key infrared spectral features of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A Technical Guide to the Solubility of 2-(difluoromethyl)isonicotinic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-(difluoromethyl)isonicotinic acid in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a foundational resource, offering detailed experimental protocols and theoretical considerations. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct their own solubility assessments. This guide includes step-by-step procedures for established methods of solubility determination and provides templates for data presentation and visualization of experimental workflows.

Introduction to this compound

This compound is a pyridine carboxylic acid derivative. The presence of the difluoromethyl group can significantly influence its physicochemical properties, including solubility, by altering its lipophilicity, crystal lattice energy, and hydrogen bonding capabilities compared to its non-fluorinated parent compound, isonicotinic acid. A thorough understanding of its solubility in a range of organic solvents is critical for its application in pharmaceutical and chemical research, particularly for processes such as reaction optimization, purification, formulation, and drug delivery.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₂[1] |

| Molecular Weight | 173.12 g/mol [2] |

| Appearance | White to off-white solid |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[3] |

Theoretical Considerations for Solubility Prediction

Predicting the solubility of organic compounds, particularly those with complex functional groups like pyridine carboxylic acids, can be challenging. Models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) can be employed to estimate activity coefficients in solution, which are in turn used to predict solubility. However, the accuracy of these predictions can be limited by the availability of interaction parameters for the specific functional groups present in the molecule and the solvent. For pyridine derivatives, factors such as the position of the carboxylic acid group and the presence of fluorine atoms can significantly impact intermolecular interactions, making empirical determination of solubility essential.

Experimental Protocols for Solubility Determination

The following sections detail two widely accepted methods for the quantitative determination of the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

3.1.1. Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Equilibration and Separation:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to the experimental temperature to prevent precipitation or dissolution upon temperature change.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the container with the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty container from the final mass of the container with the dried solute.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the mass of the solute and the initial volume of the supernatant.

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a UV-Vis chromophore and is particularly useful for determining the solubility of sparingly soluble compounds. It involves generating a calibration curve of absorbance versus concentration and then measuring the absorbance of a diluted saturated solution.

3.2.1. Detailed Methodology

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of accurately known concentration of this compound in the organic solvent.

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the organic solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | Gravimetric | ||

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Acetone | 25 | UV-Vis | ||

| e.g., Acetonitrile | 25 | UV-Vis | ||

| e.g., Dichloromethane | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric |

Visualizations

Synthesis Pathway

The synthesis of this compound can provide insights into potential solvents in which it may be soluble, as the reaction and purification steps often involve dissolving the compound. A representative synthesis pathway is illustrated below.

Caption: A potential synthetic route to this compound.

Experimental Workflow for Solubility Determination

A generalized workflow for determining the solubility of a compound is essential for ensuring consistency and accuracy in experimental results.

References

stability of 2-(difluoromethyl)isonicotinic acid at high temperatures

An In-depth Technical Guide to the Thermal Stability of 2-(Difluoromethyl)isonicotinic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated thermal stability of this compound. In the absence of direct experimental data for this specific compound, this document synthesizes information on the thermal behavior of structurally related molecules, namely pyridinecarboxylic acids and fluorinated organic compounds. It outlines the theoretical principles governing its potential decomposition pathways and furnishes detailed, actionable experimental protocols for its empirical thermal stability analysis. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate and understand the thermal properties of this compound in a drug development context.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is primarily dictated by the chemistry of the isonicotinic acid core and the influence of the 2-positioned difluoromethyl substituent. The principal anticipated thermal degradation pathway for pyridinecarboxylic acids is decarboxylation.

Decarboxylation of the Pyridinecarboxylic Acid Core

Pyridinecarboxylic acids, particularly those with the carboxylic acid group at the 2-position (picolinic acids), are known to undergo decarboxylation upon heating.[1] The stability of the pyridine ring and the propensity for CO2 elimination are influenced by the position of the carboxyl group and the electronic nature of other substituents. For isonicotinic acid (pyridine-4-carboxylic acid), the nitrogen atom's position relative to the carboxyl group is key. The presence of substituents can either stabilize or destabilize the molecule. Electron-withdrawing groups can influence the rate of decarboxylation.[2]

Influence of the 2-(Difluoromethyl) Substituent

The difluoromethyl group (-CHF2) at the 2-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect is expected to significantly influence the stability of the C-C bond between the pyridine ring and the carboxylic acid group. While electron-withdrawing groups can sometimes stabilize a molecule, in the context of decarboxylation, they can facilitate the departure of CO2 by stabilizing the resulting carbanion or radical intermediate.

Computational studies on perfluoroalkyl carboxylic acids (PFCAs) indicate that C-C bond cleavage is a favored initial reaction pathway at high temperatures.[3] While this compound is not a perfluorinated compound, the principles of C-C bond lability influenced by fluorine substitution are relevant. The thermal decomposition of PFCAs often involves complex fragmentation processes, which may also play a role in the high-temperature degradation of this molecule.[4][5][6]

Hypothesized Thermal Degradation Pathway

Based on the principles outlined above, a primary thermal degradation pathway for this compound is hypothesized to be decarboxylation, leading to the formation of 2-(difluoromethyl)pyridine. At higher temperatures, further fragmentation of the difluoromethyl group and the pyridine ring may occur.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 2-(Difluoromethyl)isonicotinic Acid: A Technical Guide Based on Structurally Related Compounds

Potential Mechanism via Ornithine Decarboxylase Inhibition

The presence of a difluoromethyl group suggests that 2-(difluoromethyl)isonicotinic acid could act as an enzyme inhibitor, similar to the well-characterized drug Eflornithine (α-difluoromethylornithine, DFMO). DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines in eukaryotes.

Overview of the Polyamine Biosynthesis Pathway and ODC Inhibition

Polyamines (putrescine, spermidine, and spermine) are essential for cell growth, differentiation, and proliferation. ODC catalyzes the decarboxylation of ornithine to produce putrescine. DFMO acts as a suicide inhibitor of ODC. Both enantiomers of DFMO have been shown to irreversibly inactivate ODC, leading to the depletion of cellular polyamines.[1] This depletion, in turn, inhibits cell growth and has been exploited for therapeutic purposes, including the treatment of African trypanosomiasis and certain types of cancer.

Quantitative Data for ODC Inhibition by DFMO

The inhibitory potency of DFMO against ODC has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of an inhibitor.

| Inhibitor | Target Enzyme | IC50 Value | Cell Line/System | Reference |

| D-DFMO | Ornithine Decarboxylase (ODC) | ~7.5 µM | Purified human ODC | [1] |

| D-ornithine | Ornithine Decarboxylase (ODC) | ~1.5 mM | Purified human ODC | [1] |

Experimental Protocol: In Vitro ODC Inhibition Assay

Objective: To determine the IC50 value of a test compound against ornithine decarboxylase.

Materials:

-

Purified ODC enzyme

-

L-[1-14C]ornithine (radiolabeled substrate)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.5)

-

Test compound (e.g., this compound)

-

Scintillation fluid and vials

-

Microplate reader or scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified ODC enzyme.

-

Incubate the mixture for a specific time at 37°C to allow for inhibitor-enzyme binding.

-

Start the enzymatic reaction by adding the radiolabeled substrate, L-[1-14C]ornithine.

-

Allow the decarboxylation reaction to proceed for a set time (e.g., 60 minutes). The reaction produces [14C]CO2.

-

Trap the evolved [14C]CO2 using a suitable method, such as filter paper soaked in a CO2 trapping agent.

-

Quantify the amount of trapped [14C]CO2 using a scintillation counter.

-

Calculate the percentage of ODC inhibition at each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothesized inhibition of the polyamine biosynthesis pathway.

Caption: Workflow for an in vitro ODC inhibition assay.

Potential Mechanism via Isonicotinic Acid-Related Pathways

The isonicotinic acid moiety is the core structure of isoniazid, a primary drug for the treatment of tuberculosis. Isoniazid is a pro-drug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. While this mechanism is specific to mycobacteria, isonicotinic acid derivatives can have other in vitro effects.

Overview of Isoniazid's Mechanism of Action

Isoniazid is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits InhA, an enoyl-acyl carrier protein reductase involved in fatty acid synthesis, ultimately blocking mycolic acid production. Additionally, some studies suggest that isonicotinic acid hydrazide can interfere with nucleic acid metabolism by inhibiting transcription.[2]

Potential In Vitro Effects Related to the Isonicotinic Acid Scaffold

-

Enzyme Inhibition: The isonicotinic acid structure could serve as a scaffold for designing inhibitors of various enzymes. The specific targets would depend on the overall structure of the molecule.

-

Interaction with Nucleotides: As observed with isoniazid, the isonicotinic acid moiety, particularly when derivatized, might interact with cellular nucleotides like NAD(H) or directly with polynucleotides, potentially affecting processes like transcription.[2]

Experimental Protocol: In Vitro Transcription Assay

Objective: To assess the effect of a test compound on in vitro transcription.

Materials:

-

DNA template (e.g., a plasmid containing a specific gene with a promoter)

-

RNA polymerase

-

Ribonucleoside triphosphates (rNTPs), including a labeled one (e.g., [α-32P]UTP)

-

Transcription buffer

-

Test compound (e.g., this compound)

-

RNase inhibitor

-

Gel electrophoresis apparatus and reagents (e.g., polyacrylamide gel)

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the transcription reaction in a microcentrifuge tube by combining the transcription buffer, DNA template, rNTPs (including the labeled one), and RNase inhibitor.

-

Add the test compound at various concentrations to the reaction tubes.

-

Initiate the transcription by adding RNA polymerase.

-

Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).

-

Denature the RNA transcripts by heating.

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

-

Quantify the intensity of the transcript bands to determine the effect of the test compound on the efficiency of transcription.

Logical Relationship and Pathway Diagrams

Caption: Activation pathway of Isoniazid in mycobacteria.

Caption: Logical diagram of potential transcription inhibition.

Summary and Future Directions

While the precise in vitro mechanism of action for this compound remains to be elucidated, its structural components provide a rational basis for initial hypothesis testing. The presence of the difluoromethyl group strongly suggests that it may act as an inhibitor of a decarboxylase or another PLP-dependent enzyme. The isonicotinic acid scaffold, a known pharmacophore, suggests the possibility of interactions with a range of biological targets, including those involved in nucleotide metabolism.

Future research should focus on screening this compound against a panel of enzymes, particularly decarboxylases, to identify potential targets. Cell-based assays assessing proliferation, apoptosis, and metabolic activity in various cell lines would also provide valuable insights into its biological effects. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for these investigations.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Difluoromethyl)isonicotinic Acid Derivatives in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the difluoromethyl (CF2H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or methyl groups, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The pyridine core is a prevalent feature in numerous pharmaceuticals, making the synthesis of 4-aryl-2-(difluoromethyl)pyridines a significant objective in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. While highly effective, its application to electron-deficient nitrogen-containing heterocycles, such as derivatives of 2-(difluoromethyl)pyridine, can present challenges. These include the potential for catalyst inhibition by the pyridine nitrogen and the propensity for side reactions like protodeboronation.

This document provides detailed application notes and protocols for the synthesis of 4-aryl-2-(difluoromethyl)pyridines using two effective Suzuki-Miyaura coupling strategies: a traditional approach using a halogenated precursor and a direct decarboxylative coupling method utilizing 2-(difluoromethyl)isonicotinic acid.

General Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.

Application Note 1: Standard Suzuki-Miyaura Coupling of a 2-(Difluoromethyl)-4-halopyridine Precursor

This protocol outlines a robust method for the Suzuki-Miyaura coupling of a 2-(difluoromethyl)-4-halopyridine with a variety of arylboronic acids or their esters. The coupling of electron-deficient heteroaryl chlorides can be challenging, often necessitating the use of specialized, bulky phosphine ligands to achieve high yields.[1]

Experimental Protocol

Materials:

-

2-(Difluoromethyl)-4-halopyridine (e.g., 4-chloro or 4-bromo) (1.0 equiv)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-(difluoromethyl)-4-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and phosphine ligand (e.g., SPhos, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir the mixture vigorously for the specified time (usually 12–24 hours).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-(difluoromethyl)pyridine.

Data Presentation: Typical Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(dppf)Cl₂ (5 mol%) |

| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | None |

| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (3.0 equiv) |

| Solvent | Toluene | 1,4-Dioxane | Dioxane/H₂O (4:1) |

| Temperature | 100 °C | 110 °C | 90 °C |

| Typical Substrates | Arylboronic acids | Arylboronic acids | Arylboronic acids |

| Reference | Based on protocols for electron-deficient pyridines[1][2] | Adapted from challenging heteroaryl couplings[3] | Common general conditions[4] |

Experimental Workflow

Application Note 2: Decarboxylative Suzuki-Miyaura Coupling of this compound

A more direct and atom-economical approach is the decarboxylative cross-coupling of this compound with an arylboronic acid.[5] This strategy avoids the need for a pre-halogenated substrate by utilizing the carboxylic acid functionality as the coupling partner. These reactions often require specific catalysts and conditions to facilitate the decarboxylation step.[5][6]

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.0–3.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

-

Ligand (e.g., bulky biarylphosphines like SPhos or RuPhos) (10-20 mol%)

-

Anhydride activator (e.g., pivalic anhydride) (optional, can facilitate C-O bond cleavage)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the ligand (e.g., SPhos, 0.10 mmol) to an oven-dried reaction vial with a stir bar.

-

Reagent Addition: Add the arylboronic acid (2.0 mmol) and the base (e.g., K₂CO₃, 3.0 mmol). If using an anhydride activator, it would be added at this stage.

-

Solvent and Sealing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 4 mL). Seal the vial tightly with a Teflon-lined cap.

-

Reaction: Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate. Heat the reaction to the desired temperature (typically 110–140 °C) with vigorous stirring for 12–48 hours.

-